- Microwave-mediated synthesis of an arylboronate library, ACS Combinatorial Science, 2011, 13(1), 24-31
Cas no 938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine)
938043-30-2 structure
Product Name:1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
كاس عدد:938043-30-2
وسط:C18H29BN2O2
ميغاواط:316.246064901352
MDL:MFCD09266182
CID:93232
PubChem ID:46739039
Update Time:2024-10-25
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
- 4-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester
- 1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
- 4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester
- 4-(4-methyl-piperazin-1-ylmethyl)-phenylboronic acid pinacol ester
- 4-(4-Methylpiperazino)methylphenylboronic acid, pinacol ester
- 1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
- 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
- 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
- 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ph
- 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (ACI)
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine
- EN300-155806
- SY026813
- CYEYLYGHCOHIDC-UHFFFAOYSA-N
- BCP20592
- 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzyl)piperazine
- PB26457
- (4-((4-METHYLPIPERAZIN-1-YL)METHYL)PHENYL)BORONIC ACID PINACOL ESTER
- SCHEMBL429722
- MFCD09266182
- AKOS016002084
- 4-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
- AS-2276
- 938043-30-2
- CS-M3149
- 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
- 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine
- DTXSID30674677
- 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester
- 1-Methyl-4-[4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzyl]piperazine
- 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine, AldrichCPR
- DB-354545
-
- MDL: MFCD09266182
- نواة داخلي: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
- مفتاح Inchi: CYEYLYGHCOHIDC-UHFFFAOYSA-N
- ابتسامات: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCN(C)CC2)=CC=1
حساب السمة
- نوعية دقيقة: 316.23200
- النظائر كتلة واحدة: 316.2322083 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 23
- تدوير ملزمة العد: 3
- تعقيدات: 384
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 24.9
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: none
- الوزن الجزيئي: 316.2
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.1±0.1 g/cm3
- نقطة انصهار: 61-65°C
- نقطة الغليان: 412.7±35.0 °C at 760 mmHg
- نقطة الوميض: 203.4±25.9 °C
- بسا: 24.94000
- لوغب: 1.60900
- ضغط البخار: 0.0±1.0 mmHg at 25°C
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: H302 (20%) H312 (20%) H315 (80%)
- ظروف التخزين:Store at room temperature
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-250mg |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 250mg |
132CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-5g |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 5g |
875.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-1g |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 1g |
212.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845105-1g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 97% | 1g |
515.70 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06472-25g |
1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine |
938043-30-2 | 95% | 25g |
$450 | 2023-09-07 | |
| Matrix Scientific | 102105-1g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 1g |
$58.00 | 2023-09-10 | |
| Matrix Scientific | 102105-5g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 5g |
$234.00 | 2023-09-10 | |
| Matrix Scientific | 102105-25g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 25g |
$825.00 | 2023-09-10 | |
| Fluorochem | 222479-1g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 95% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 222479-5g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 95% | 5g |
£106.00 | 2022-03-01 |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 35 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Sodium carbonate , Bis(dichloro(η6-p-cymene)ruthenium) , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ; rt → 155 °C; 24 h, 155 °C
المراجع
- Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis, Organic Letters, 2013, 15(18), 4850-4853
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
المراجع
- Preparation of novel 3-(substituted amino)-6-alkyl-pyrazine-2-carboxamide derivatives and uses thereof, Korea, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
المراجع
- Preparation of peptidyl nitrile compounds as dipeptidyl peptidase I (DPPI) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; overnight, reflux
المراجع
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C
المراجع
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 2 h, 80 °C
المراجع
- Synthesis of fused heterocyclic PI3kα inhibitors treating cancers, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 4 h, 70 °C
المراجع
- Preparation of spiro-oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 12 h, 110 °C
المراجع
- Preparation of peptidyl nitriles as dipeptidylpeptidase I inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 3 h, rt
1.2 rt
1.2 rt
المراجع
- Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats, European Journal of Medicinal Chemistry, 2019, 179, 449-469
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, rt
المراجع
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2, European Journal of Medicinal Chemistry, 2022, 227,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Acetone ; 1 h, rt
المراجع
- Preparation of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
المراجع
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 2 - 12 h, reflux
المراجع
- Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 45 min, rt → 80 °C
المراجع
- Heterocyclic compounds useful as MK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
المراجع
- Preparation of bicyclic heterocyclic compounds as FGFR inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Diethyl ether ; 14 h, rt
المراجع
- Preparation of tetrazolyl (or triazolyl) substituted pyridinamines or pyrimidinamines as c-Met protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 3 h, 70 - 75 °C; 75 °C → rt
المراجع
- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer, Journal of Medicinal Chemistry, 2008, 51(2), 196-218
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Raw materials
- 1-Methylpiperazine
- 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(4-bromophenyl)methyl-4-methylpiperazine
- Bis(pinacolato)diborane
- [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preparation Products
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine الوثائق ذات الصلة
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine) منتجات ذات صلة
- 1221824-21-0(Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine)
- 1012785-44-2(4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester)
- 1260900-80-8(3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester)
- 1206641-45-3(2-{Methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amino}ethanol)
- 440652-32-4(1-methyl-4-{2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl}piperazine)
- 909391-56-6(N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)
- 883738-27-0(1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine)
- 1245505-23-0(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine)
- 1073371-85-3(4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride)
- 878197-87-6(N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)
الموردين الموصى بهم
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hangzhou Cedareal Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Wuhan ChemNorm Biotech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر